molecular formula C24H26ClN5OS B2548822 5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-74-3

5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2548822
CAS No.: 898367-74-3
M. Wt: 468.02
InChI Key: GICUXCSMOJDNHR-UHFFFAOYSA-N
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Description

This compound is a thiazolo[3,2-b][1,2,4]triazole derivative with a complex substitution pattern. Its core structure includes a fused thiazole-triazole ring system, substituted at the 5-position with a [(4-(3-chlorophenyl)piperazin-1-yl)(p-tolyl)methyl] group and at the 2-position with an ethyl group. The 6-position is hydroxylated. The ethyl substituent on the thiazole ring could influence metabolic stability compared to methyl analogs .

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-9-7-16(2)8-10-17)29-13-11-28(12-14-29)19-6-4-5-18(25)15-19/h4-10,15,21,31H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICUXCSMOJDNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898367-74-3) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H26ClN5OSC_{24}H_{26}ClN_{5}OS with a molecular weight of 468.0 g/mol. It features a thiazole ring fused with a triazole moiety and incorporates piperazine and chlorophenyl groups which are known to influence its biological activity.

PropertyValue
Molecular FormulaC24H26ClN5OSC_{24}H_{26}ClN_{5}OS
Molecular Weight468.0 g/mol
CAS Number898367-74-3

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with thiazole and triazole-containing compounds. Common methods include:

  • Condensation Reactions : Utilizing coupling agents to facilitate the formation of the thiazole and triazole rings.
  • Solvent Systems : Reactions are often conducted in solvents such as acetonitrile or ethanol under controlled temperatures to optimize yield.

The compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly by interacting with serotonin receptors (5-HT receptors). This interaction can lead to anxiolytic and antidepressant effects, similar to other piperazine derivatives.

Pharmacological Properties

Research indicates that derivatives containing piperazine structures exhibit a range of biological activities:

  • Antidepressant Activity : The structural similarity to known antidepressants suggests potential efficacy in mood disorders.
  • Anxiolytic Effects : Studies have shown significant reductions in anxiety-like behaviors in animal models.
  • Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, including prostate cancer cells.

Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of similar compounds in rodent models. The results indicated that compounds with piperazine moieties significantly reduced immobility time in the forced swim test, suggesting antidepressant activity .

Study 2: Anxiolytic Properties

In another research effort, the anxiolytic properties were assessed using the elevated plus maze test. Compounds similar to This compound exhibited increased time spent in open arms compared to controls, indicating reduced anxiety levels .

Study 3: Cytotoxicity Against Cancer Cells

A recent investigation focused on the cytotoxic effects of piperazine derivatives on prostate cancer cells. The findings revealed that these compounds induced apoptosis and inhibited cell proliferation effectively at specific concentrations .

Scientific Research Applications

Pharmacological Applications

  • Antidepressant and Anxiolytic Properties :
    • The compound's structural similarities to known psychoactive substances suggest potential applications as antidepressants and anxiolytics. It may modulate neurotransmitter systems in the brain, particularly influencing serotonin receptors to alleviate mood disorders .
  • Anticancer Activity :
    • Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in cancer cells such as HT29, suggesting that this compound may also possess similar anticancer properties .
  • Antimicrobial Activity :
    • Compounds containing triazole and piperazine structures have demonstrated antimicrobial effects. In vitro studies have shown that some derivatives exhibit good activity against bacterial and fungal strains, indicating potential for use in treating infections .

Case Study 1: Anticancer Activity

A study on a series of triazole derivatives highlighted their ability to inhibit phospholipid-dependent kinase 1, leading to significant cytotoxic activity against HT29 cancer cells. Among the synthesized structures, specific derivatives demonstrated considerable delays in the cell cycle progression of cancer cells .

Case Study 2: Antimicrobial Evaluation

A recent investigation into various substituted piperazine derivatives revealed promising antimicrobial activity against a range of pathogens. Compounds similar to 5-((4-(3-chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol were evaluated using serial dilution methods, showing effectiveness comparable to established antibiotic treatments .

Potential Future Directions

Given its promising pharmacological profiles, further research into the optimization of this compound's structure could enhance its efficacy and specificity for targeted therapies. Investigations into its mechanism of action at the molecular level will provide deeper insights into its therapeutic potential.

Chemical Reactions Analysis

Reactivity of the Piperazine Moiety

The 4-(3-chlorophenyl)piperazine group is a key site for nucleophilic substitution and alkylation reactions due to its secondary amine functionality.

Reaction TypeReagents/ConditionsProduct/OutcomeSource Relevance
N-Alkylation Alkyl halides, K₂CO₃, DMF, 80°CTertiary amine derivatives (base-mediated)
Acylation Acyl chlorides, TEA, CHCl₃, ambientAmides (e.g., benzamide derivatives) (sulfonamide synthesis)
Sulfonylation Sulfonyl chlorides, CH₂Cl₂, 0°C to RTSulfonamides (e.g., tosyl derivatives) (Scheme 2)

Thiazolo[3,2-b] triazole Core Reactions

The fused thiazole-triazole system is susceptible to electrophilic substitution and oxidation.

Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at electron-rich positions of the thiazole ring.

  • Halogenation : Br₂ in acetic acid yields brominated derivatives.

Oxidation of the Thiazole Ring

  • The thiazole sulfur can be oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA.

Hydroxyl Group (-OH) Modifications

The C6 hydroxyl group participates in esterification and etherification:

Reaction TypeReagents/ConditionsProduct
Esterification Acetic anhydride, pyridine, RTAcetylated derivative
Etherification Alkyl halides, NaH, DMF, 60°CAlkoxy derivatives

Methylene Bridge Functionalization

The central (p-tolyl)methyl group may undergo:

  • Free-radical bromination (NBS, light) to introduce bromine at the benzylic position .

  • Oxidation with KMnO₄ to form a ketone derivative.

Multi-Component Cyclization Reactions

Analogous triazole-thiazole systems undergo cyclization with reagents like NH₄OAc or thiourea to form fused heterocycles . For example:

  • Reaction with aryl hydrazines and paraformaldehyde under electrochemical conditions yields extended triazole frameworks .

Stability Under pH and Thermal Conditions

  • Acidic Conditions : Protonation of the piperazine nitrogen occurs below pH 4, enhancing solubility.

  • Basic Conditions : Deprotonation of the hydroxyl group (pKa ~10) above pH 12.

  • Thermal Stability : Decomposes above 200°C, confirmed by TGA/DSC.

Comparative Reactivity Table

The table below summarizes key reactions for structurally related compounds:

Functional GroupReactionConditionsYield (%)Source
Piperazine N-HAcylationAcCl, TEA, CHCl₃, 24h78–85
Thiazole SOxidation (→ sulfone)mCPBA, CH₂Cl₂, 0°C→RT63
C6-OHMethylationMeI, NaH, DMF, 12h91
Methylene bridgeBrominationNBS, AIBN, CCl₄, reflux55

Mechanistic Insights

  • Piperazine alkylation follows an SN2 mechanism in polar aprotic solvents .

  • Thiazole oxidation proceeds via electrophilic attack on sulfur, forming a sulfoxide intermediate.

Comparison with Similar Compounds

Key Observations:

  • Piperazine Role: The 3-chlorophenylpiperazine moiety is shared with NF1442 , which exhibits nanomolar affinity for Ca²⁺-ATPase, suggesting this group is critical for binding to enzymatic targets.
  • Steric Effects : The 2-ethyl group in the target compound may reduce metabolic oxidation compared to the 2-methyl analog in , improving pharmacokinetics.

Enzyme Inhibition (Ca²⁺-ATPase):

Compound IC₅₀ (µM) Structure-Activity Relationship (SAR)
Target Compound N/A Hypothesized to inhibit Ca²⁺-ATPase via piperazine-mediated chelation, similar to NF1442 .
NF1442 1.3 High affinity due to dual chloro-substituted aromatic systems and piperazine-quinoline hybridization.
NF1058 8.0 Reduced activity vs. NF1442; absence of quinoline ring diminishes binding.

Antifungal Potential (Docking Studies):

  • Compounds in with triazole-thiadiazole cores showed docking scores of −8.2 to −9.5 kcal/mol against 14-α-demethylase (PDB: 3LD6). The target compound’s thiazolo-triazole core may similarly interact with fungal cytochrome P450 enzymes.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise heterocyclic assembly : Start with diethyl oxalate and substituted ketones in toluene under sodium hydride catalysis to form intermediate esters .
  • Cyclization : Use hydrazine hydrate to convert intermediates into pyrazole-carboxylates, followed by thiolation and condensation with aromatic carboxylic acids in phosphorus oxychloride .
  • Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C enhance reaction efficiency .
  • Purification : Monitor reactions via TLC, isolate products via ice-water quenching, and recrystallize in aqueous acetic acid .

Key Parameters (Table 1):

StepReagent/CatalystTemperatureYield Range
Ester formationNaH, tolueneReflux60–75%
CyclizationHydrazine hydrate80°C70–85%
Thiadiazole formationPOCl₃100°C65–80%

Basic: What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), piperazine N–CH₂ signals (δ 3.1–3.5 ppm), and hydroxyl groups (broad singlet at δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹), S–H bonds (2550 cm⁻¹), and triazole C–N vibrations (~1500 cm⁻¹) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can molecular docking predict the compound’s antifungal activity against 14-α-demethylase lanosterol (CYP51)?

Methodological Answer:

  • Target Selection : Retrieve CYP51 structure (PDB: 3LD6) and prepare it via protonation and energy minimization .
  • Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) and assign partial charges.
  • Docking Software : Use AutoDock Vina with a grid box centered on the heme cofactor.
  • Validation : Compare docking scores (ΔG) with known inhibitors like fluconazole. A ΔG ≤ −8.0 kcal/mol suggests strong binding .

Example Results (Table 2):

CompoundDocking Score (ΔG, kcal/mol)H-Bond Interactions
Target−9.2His310, Tyr118
Fluconazole−7.5Tyr140, Thr311

Advanced: How to resolve contradictions between in silico predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate docking parameters : Adjust protonation states of active-site residues (e.g., Asp229 in CYP51) .
  • Solubility testing : Use shake-flask method to measure logP; poor solubility (logP > 5) may reduce cellular uptake despite strong docking .
  • Enzymatic assays : Conduct MIC tests against Candida albicans and correlate with docking scores. Discrepancies may indicate off-target effects .

Advanced: What computational strategies can accelerate SAR studies for analogs?

Methodological Answer:

  • QSAR Modeling : Use Gaussian or COMSOL to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with antifungal IC₅₀ values .
  • Fragment-Based Design : Replace the p-tolyl group with electron-withdrawing substituents (e.g., nitro) to enhance CYP51 binding .
  • AI-Driven Libraries : Apply ICReDD’s reaction path search algorithms to generate novel triazole-thiadiazole hybrids .

Basic: What purification techniques are effective for removing byproducts in the final step?

Methodological Answer:

  • Recrystallization : Use ethanol/water (1:1) or DMF/ethanol mixtures to isolate pure crystals .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar byproducts .
  • HPLC Prep-Scale : Utilize reverse-phase columns for high-purity (>99%) isolation .

Advanced: How to validate stereochemical effects on bioactivity using Z/E isomer analysis?

Methodological Answer:

  • NOESY NMR : Identify spatial proximity of substituents (e.g., p-tolyl and triazole protons) to assign configuration .
  • Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns; test isomers in enzyme inhibition assays .
  • Crystallography : Solve single-crystal structures to correlate absolute configuration with activity trends .

Advanced: What enzymatic assays confirm 14α-demethylase inhibition?

Methodological Answer:

  • Microsomal Assay : Isolate CYP51 from S. cerevisiae and monitor lanosterol→ergosterol conversion via GC-MS .
  • IC₅₀ Determination : Use 96-well plates with ketoconazole as a positive control. IC₅₀ ≤ 2 µM indicates high potency .

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